2-Isopropylanisole

Description

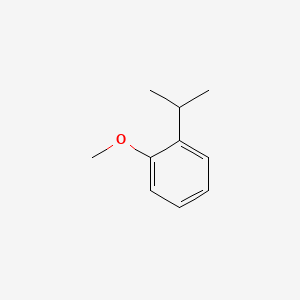

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZRVXTXKISCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951956 | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-47-0 | |

| Record name | o-Isopropylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Isopropylanisole?

Topic: 2-Isopropylanisole: A Technical Monograph on Synthesis, Metabolic Stability, and Bio-Analytical Utility Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Isopropylanisole (CAS: 2944-47-0), also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene, is a sterically congested aromatic ether of significant interest in organic synthesis and bio-analytical chemistry.[1] Unlike its para-isomer, which is widely utilized in the flavor industry, the ortho-isomer serves as a specialized scaffold. Its steric bulk—conferred by the proximal isopropyl group—modulates its reactivity and metabolic profile, making it a critical model substrate for studying steric hindrance in Cytochrome P450-mediated O-demethylation. Furthermore, its structural homology to the ADDA moiety of microcystins has established it as a premier template for Molecularly Imprinted Polymers (MIPs) in environmental toxicology.

Chemical Identity & Physicochemical Profile

2-Isopropylanisole presents as a colorless to pale yellow liquid with a characteristic ether-like odor. Its lipophilicity (LogP ~3.4) suggests high membrane permeability, a relevant factor for its use in intracellular metabolic assays.

| Property | Value | Notes |

| CAS Number | 2944-47-0 | Distinct from p-isomer (4132-48-3) |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | 198–200 °C | @ 760 mmHg |

| Density | 0.936 g/mL | @ 25 °C |

| Refractive Index | ||

| LogP (Predicted) | 3.4 | High lipophilicity |

| Solubility | Immiscible in water; soluble in EtOH, Et₂O, CHCl₃ | |

| Key Spectral Feature | MS Base Peak: m/z 135 | Loss of methyl radical from isopropyl group |

Synthetic Pathways & Production

The synthesis of 2-isopropylanisole is a two-stage process requiring precise regiocontrol during the initial alkylation to favor the ortho product over the thermodynamically stable para isomer.

Workflow Description

-

Precursor Synthesis (Ortho-Alkylation): Phenol is alkylated with propylene using an aluminum phenoxide catalyst. This catalyst system coordinates with the phenolic oxygen, directing the incoming electrophile to the ortho position via a six-membered transition state.

-

Etherification (Williamson Synthesis): The resulting 2-isopropylphenol is methylated. Due to the steric bulk of the adjacent isopropyl group, strong bases and active methylating agents (e.g., dimethyl sulfate or methyl iodide) are required to drive the reaction to completion.

Visualization: Synthetic Route

Figure 1: Two-step synthesis emphasizing the ortho-selective alkylation followed by methylation.

Experimental Protocol: Methylation Step

Standard Operating Procedure for Research Scale (10 mmol)

-

Reagents: 2-Isopropylphenol (1.36 g, 10 mmol), Potassium Carbonate (2.76 g, 20 mmol), Methyl Iodide (1.42 g, 10 mmol), Acetone (30 mL).

-

Procedure:

-

Dissolve 2-isopropylphenol in dry acetone under N₂ atmosphere.

-

Add anhydrous K₂CO₃. Stir for 15 min to generate the phenoxide anion.

-

Add Methyl Iodide dropwise. Caution: MeI is a suspected carcinogen.

-

Reflux at 60 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

-

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Distillation or Flash Chromatography (Silica, 100% Hexanes).

Metabolic Stability & Pharmacokinetics

For drug development professionals, 2-isopropylanisole serves as a textbook example of steric hindrance in metabolism .

Mechanistic Insight

Anisole derivatives typically undergo rapid O-demethylation by CYP2D6 or CYP2E1. However, in 2-isopropylanisole, the bulky isopropyl group at the ortho position creates a "steric shield" around the methoxy group.

-

Primary Effect: Inhibition of O-demethylation. The heme iron of the CYP enzyme cannot easily access the methoxy carbon-hydrogen bonds.

-

Metabolic Shunting: Metabolism is diverted towards the isopropyl group (benzylic hydroxylation) or the aromatic ring (ring hydroxylation), similar to the metabolic fate observed in isopropyl-substituted heterocycles.

Visualization: Predicted Metabolic Map

Figure 2: Metabolic diversion map. Note the suppression of O-demethylation (red) in favor of side-chain oxidation (green).

Research Application: Molecular Imprinting (MIPs)

A critical application of 2-isopropylanisole in bio-analytical research is its use as a template mimic for cyanobacterial toxins.

-

The Problem: Microcystins are hepatotoxins with a conserved ADDA moiety (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid).

-

The Solution: The 2-isopropylanisole structure (specifically the methoxy-phenyl core with alkyl substitution) mimics the steric and electronic signature of the ADDA residue.

-

Protocol Utility: Researchers synthesize MIPs using 2-isopropylanisole as the "dummy template." The resulting polymer cavities bind Microcystin-LR with high affinity, allowing for the creation of robust, stable sensors for water safety testing without handling the lethal toxin itself during polymer fabrication.

Safety & Toxicology (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 270623, 2-Isopropylanisole. Retrieved from [Link]

- Ortho-Alkylation Catalysis: Google Patents. (2024). Preparation of o-isopropyl phenol (CN1197785A).

-

Metabolic Analogues (Isopropyl Metabolism): Aprile, S., et al. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one. PubMed.[2][5] Retrieved from [Link]

-

MIP Application: Defense Technical Information Center (DTIC). (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

Sources

- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Technical Monograph: 2-Isopropylanisole (CAS 2944-47-0)

Strategic Utilization in Synthetic Chemistry and Drug Discovery [1]

Part 1: Executive Summary

2-Isopropylanisole (1-methoxy-2-(propan-2-yl)benzene) represents a critical structural scaffold in organic synthesis, distinguished by the steric influence of its ortho-isopropyl group. Unlike simple anisoles, the bulky isopropyl substituent at the C2 position imposes significant conformational constraints and electronic modulation, making this molecule a high-value intermediate for regioselective electrophilic aromatic substitutions.

For researchers and drug development professionals, 2-Isopropylanisole serves as a vital precursor in the synthesis of diterpenes (e.g., shonanyl methyl ether) and as a sterically defined building block in medicinal chemistry. Its utility lies in its ability to direct further functionalization to the para-position (C4) while blocking the ortho-position, a property essential for designing metabolically stable drug candidates.

Part 2: Physicochemical Profile

The following data aggregates experimentally verified properties essential for process optimization and analytical characterization.

| Property | Value | Unit | Method/Condition |

| Molecular Formula | C₁₀H₁₄O | - | - |

| Molecular Weight | 150.22 | g/mol | - |

| Boiling Point | 198–200 | °C | Lit.[2][3] (Atmospheric) |

| Density | 0.936 | g/mL | @ 25 °C |

| Refractive Index | - | - | |

| Flash Point | 86 (187) | °C (°F) | Closed Cup |

| Solubility | Insoluble | Water | - |

| Solubility | Soluble | Organics | Ether, Ethanol, Chloroform |

| Appearance | Colorless Liquid | - | - |

Part 3: Synthetic Architecture

Synthesis Strategy: Causality and Choice

Two primary routes exist for the synthesis of 2-Isopropylanisole. The choice of method depends strictly on the required isomeric purity.

-

Route A: O-Methylation of 2-Isopropylphenol (High Fidelity)

- ).

-

Rationale: This is the preferred laboratory method. Starting with the pre-functionalized phenol ensures 100% regioselectivity. There is no risk of forming the para-isomer, eliminating difficult separation steps.

-

Reagents: Dimethyl sulfate (DMS) or Methyl iodide (MeI) with a base (

or NaOH).

-

Route B: Friedel-Crafts Alkylation of Anisole (Industrial/Bulk)

-

Mechanism:[4][5][6][7][8] Electrophilic Aromatic Substitution (

).[4][5] -

Rationale: Lower cost but lower specificity. The methoxy group directs ortho/para, leading to a mixture that requires fractional distillation.

-

Causality: The steric bulk of the isopropyl group slightly disfavors the ortho attack compared to smaller alkyl groups, making the para isomer a significant byproduct.

-

Validated Protocol: O-Methylation (Route A)

Objective: Synthesis of 2-Isopropylanisole from 2-Isopropylphenol.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 2-isopropylphenol (1.0 eq) in acetone (anhydrous).

-

Deprotonation: Add Potassium Carbonate (

, 2.0 eq) anhydrous. Stir for 30 minutes at room temperature to generate the phenoxide anion. -

Alkylation: Add Dimethyl Sulfate (1.1 eq) dropwise over 20 minutes. Caution: DMS is highly toxic.

-

Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water and brine.

-

Purification: Dry over

and distill under reduced pressure.

Synthetic Workflow Diagram

Figure 1: Comparative synthetic pathways highlighting the regiochemical advantage of O-methylation.

Part 4: Reactivity & Pharmaceutical Utility

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activator and ortho, para-director.[9] However, in 2-Isopropylanisole, the C2 position is blocked, and the C6 position (the other ortho site) is sterically crowded by the isopropyl group's rotation.

-

Dominant Pathway: Electrophiles attack the C4 (para) position.

-

Key Reaction: Bromination to 4-bromo-2-isopropylanisole . This intermediate is crucial for Suzuki-Miyaura couplings in drug discovery.

Drug Development Applications

In Medicinal Chemistry, 2-Isopropylanisole functions as a Steric Shield Scaffold .

-

Metabolic Stability: The isopropyl group at the ortho position protects the ether linkage and the aromatic ring from metabolic oxidation (P450 enzymes) at the C2/C3 sites.

-

Conformational Locking: The bulk forces the methoxy group out of planarity or locks the rotation of adjacent aryl rings in biaryl drugs, potentially increasing binding affinity to target receptors.

-

Terpenoid Synthesis: It is a verified starting material for the total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether , demonstrating its utility in complex natural product construction [1].

Reaction Pathway Diagram

Figure 2: Divergent reactivity showing the primary C4-functionalization vector.

Part 5: Safety & Handling Protocols

Signal Word: WARNING (Combustible Liquid)

Although some automated databases flag this as "Extremely Flammable" due to category confusion with isopropylamine, the flash point of 86°C classifies it as a Combustible Liquid (Class IIIA) . It does not pose the same vapor explosion hazard as diethyl ether, but standard precautions apply.

| Hazard Class | H-Code | Statement | Mitigation |

| Flammable Liquid | H227 | Combustible liquid | Keep away from open flames/hot surfaces. Ground containers. |

| Skin Irritation | H315 | Causes skin irritation | Wear Nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319 | Causes serious eye irritation | Use chemical splash goggles. |

Storage:

-

Store in a cool, dry place away from oxidizing agents.[10]

-

Keep under inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent slow oxidation of the benzylic position.

References

-

Ghosal, M., et al. (1989). "Total synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether." Tetrahedron Letters, 30(26), 3469-3470.

-

Sigma-Aldrich. (n.d.). "2-Isopropylanisole Product Specification." SigmaAldrich.com.

-

National Center for Biotechnology Information. (2025).[9][11][12] "PubChem Compound Summary for CID 270623, 2-Isopropylanisole." PubChem.

-

Thermo Fisher Scientific. (2010).[9][11] "Safety Data Sheet: 2-Isopropylanisole." FisherSci.com.

Sources

- 1. 2-Isopropylanisole | C10H14O | CID 270623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 6. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. 9 CHEM 252 Organic Chemistry 2 IGE-2 15 points Due: 03/10/2025 9:00 AM Fi.. [askfilo.com]

- 10. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 2-Isopropylanisole: Properties, Synthesis, and Applications in Chemical Research

This guide provides an in-depth analysis of 2-isopropylanisole, a key aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic identification to explore the compound's synthesis, reactivity, and potential utility as a foundational scaffold in medicinal chemistry and natural product synthesis. We will examine the causality behind synthetic choices and provide validated protocols to ensure scientific rigor and reproducibility.

Core Molecular and Physical Properties

2-Isopropylanisole, also known by its IUPAC name 1-methoxy-2-propan-2-ylbenzene, is a substituted aromatic ether.[1][2] Its core structure consists of an anisole ring substituted with an isopropyl group at the ortho position. This seemingly simple structure provides a unique combination of steric and electronic properties that make it a valuable starting material in organic synthesis.

The fundamental molecular and physical characteristics are summarized below. These data are critical for experimental design, reaction monitoring, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 2944-47-0 | [1][3] |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [2][3][4] |

| Appearance | Clear, colorless to light yellow liquid | [3][5] |

| Density | 0.936 g/mL at 25°C | [3][4][5] |

| Boiling Point | 198-200 °C | [3][4][5] |

| Flash Point | 86.1 °C (187.0 °F) - closed cup | [3][4][5] |

| Refractive Index | n20/D 1.508 | [3][4][5] |

| Solubility | Slightly soluble in water | [1][3][5] |

| InChI Key | NNZRVXTXKISCGS-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(C)C1=CC=CC=C1OC | [1][4] |

Synthesis of 2-Isopropylanisole via O-Methylation

The most direct and common synthesis of 2-isopropylanisole is the O-methylation of 2-isopropylphenol.[5][6] This reaction is a classic example of the Williamson ether synthesis. The choice of this pathway is driven by the high availability of the starting phenol and the efficiency of the methylation step. The phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a potent nucleophile, readily attacking the electrophilic methyl group of the methylating agent.

Dimethyl sulfate is frequently used as the methylating agent due to its high reactivity and cost-effectiveness.[5][6] Potassium carbonate serves as a mild and effective base to generate the necessary phenoxide in situ.

Caption: Workflow for the synthesis of 2-isopropylanisole.

Experimental Protocol: O-Methylation of 2-Isopropylphenol

This protocol is a self-validating system. Successful synthesis can be confirmed by comparing the physical properties (boiling point, refractive index) of the obtained product with literature values and further verified using spectroscopic methods (NMR, IR).

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-isopropylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash with the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate or diethyl ether (3x). Causality Note: The aqueous wash removes inorganic salts and any remaining DMF, while the product preferentially partitions into the organic layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by vacuum distillation to yield 2-isopropylanisole as a clear liquid.

Chemical Reactivity and Synthetic Applications

2-Isopropylanisole serves as a versatile intermediate for constructing more complex molecular architectures. Its utility is demonstrated in its use as a precursor for natural product synthesis and in regioselective functionalization reactions.

Application 1: Synthesis of Bioactive Natural Product Analogues

2-Isopropylanisole is a documented starting material for the multi-step synthesis of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether.[1][4][5] These natural products belong to a class of compounds investigated for their biological activities. The ability to synthesize them from a simple, commercially available precursor is a significant advantage in natural product chemistry, enabling the generation of derivatives for structure-activity relationship (SAR) studies—a cornerstone of drug discovery.

Application 2: Regioselective Bromination

The anisole ring is activated towards electrophilic aromatic substitution, and the methoxy group is an ortho-, para-director. The existing ortho-isopropyl group provides significant steric hindrance, which can be exploited to direct incoming electrophiles. For instance, 2-isopropylanisole can be selectively brominated at the para-position to yield 4-bromo-2-isopropylanisole.[4][5][6] This intermediate is valuable as it introduces a functional handle (bromine) that can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

Experimental Protocol: Bromination of 2-Isopropylanisole

This protocol utilizes a lithium bromide/ammonium cerium(IV) nitrate (LiBr/CAN) system, which offers a milder alternative to using elemental bromine.

-

Setup: In a flask protected from light, dissolve 2-isopropylanisole (1.0 eq) and lithium bromide (1.5 eq) in a suitable solvent like acetonitrile.

-

Reaction: Cool the solution in an ice bath. Add a solution of ammonium cerium(IV) nitrate (CAN) (2.0 eq) in the same solvent dropwise over 30 minutes.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-isopropylanisole.

Context in Drug Discovery and Development

While 2-isopropylanisole is not a therapeutic agent itself, its value to drug development professionals lies in its role as a "building block".[7] The process of discovering a new drug often begins with identifying a promising molecular scaffold, which is then systematically modified to optimize its efficacy, selectivity, and pharmacokinetic properties.[8]

Substituted anisoles are common motifs in pharmaceuticals. The specific ortho-isopropyl substitution pattern of 2-isopropylanisole provides a unique steric and electronic profile that can be used to probe interactions with biological targets. Intermediates like this are essential for creating chemical libraries for high-throughput screening, the first step in identifying "hits" in the drug discovery pipeline.[9][10]

Sources

- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-Isopropylanisole | C10H14O | CID 270623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Isopropylanisole 98 2944-47-0 [sigmaaldrich.com]

- 5. 2-ISOPROPYLANISOLE CAS#: 2944-47-0 [amp.chemicalbook.com]

- 6. 2-异丙基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. escopharma.com [escopharma.com]

- 10. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Isopropylanisole via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isopropylanisole from 2-isopropylphenol. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for preparing aryl ethers. This document delves into the core mechanistic principles, offers a comparative analysis of key reagents, and presents detailed, field-proven experimental protocols. Causality behind procedural choices, methods for product purification and characterization, and critical safety considerations are discussed to equip researchers, chemists, and drug development professionals with the knowledge for successful and safe synthesis. The objective is to provide a self-validating framework for producing high-purity 2-isopropylanisole, a valuable intermediate in the synthesis of various organic compounds.[1]

Introduction: The Significance of Aryl Methyl Ethers

Aryl methyl ethers, or anisoles, are a class of compounds frequently encountered in the structures of natural products, pharmaceuticals, and fragrances. The methoxy group (-OCH₃) significantly alters the electronic and steric properties of the parent phenol, influencing its reactivity and biological activity. The conversion of a phenolic hydroxyl group to a methyl ether is a foundational transformation in organic synthesis, often employed to protect the hydroxyl group or to serve as a key building block for more complex molecules.

2-Isopropylanisole is a specific example of such an intermediate, used as a starting material in the multi-step synthesis of natural products like (±)-shonanyl methyl ether.[1] Its synthesis from the readily available 2-isopropylphenol is a classic application of O-alkylation. This guide will focus on the most reliable and common method for this transformation: the Williamson ether synthesis.

Mechanistic Underpinnings: The Williamson Ether Synthesis

The synthesis of 2-isopropylanisole from 2-isopropylphenol is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][3][4] The reaction can be dissected into two fundamental steps:

-

Deprotonation: An appropriate base is used to deprotonate the acidic phenolic hydroxyl group of 2-isopropylphenol. This creates a highly nucleophilic 2-isopropylphenoxide anion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 10) but not so strong as to induce unwanted side reactions.

-

Nucleophilic Attack: The newly formed 2-isopropylphenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). This attack displaces a leaving group, forming the C-O ether bond and yielding 2-isopropylanisole.

Caption: The two-step mechanism of the Williamson ether synthesis.

Strategic Selection of Reagents and Conditions

The success of the synthesis hinges on the judicious selection of the methylating agent, base, and solvent. Each choice carries implications for reaction efficiency, safety, and scalability.

Methylating Agents: A Comparative Analysis

The choice of methylating agent is a critical decision, balancing reactivity with safety and environmental concerns.

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Highly reactive, cost-effective, high yields. | Extremely toxic, carcinogenic, requires stringent handling protocols.[5][6] |

| Methyl Iodide (MeI) | CH₃I | Very reactive, effective for Sɴ2 reactions.[7] | Toxic, suspected carcinogen, volatile, light-sensitive.[8][9] |

| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" reagent, low toxicity, environmentally benign byproducts (CO₂ and methanol).[6][10] | Less reactive, often requires higher temperatures, pressure, or specific catalysts.[10] |

For laboratory-scale synthesis where high reactivity is prioritized, Dimethyl Sulfate and Methyl Iodide are the most common choices. However, for industrial processes, the trend is shifting towards greener alternatives like DMC despite the more demanding reaction conditions.

Base and Solvent Systems

The base and solvent work in concert to facilitate the reaction. A polar aprotic solvent is ideal for Sɴ2 reactions as it solvates the cation of the base while leaving the phenoxide anion relatively "naked" and highly reactive.

-

Potassium Carbonate (K₂CO₃) in Acetone/DMF: This is a very common and effective system. K₂CO₃ is a moderately strong base, sufficient for deprotonating phenols, and is easier to handle than alkali hydroxides. Acetone and Dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction.[8][9][11]

-

Sodium/Potassium Hydroxide (NaOH/KOH): These strong bases ensure rapid and complete formation of the phenoxide.[5][8] They are often used in solvents like DMF or under phase-transfer catalysis (PTC) conditions, where a catalyst (e.g., a quaternary ammonium salt) shuttles the phenoxide from an aqueous phase to the organic phase containing the methylating agent.[12]

Experimental Protocols and Workflow

The following protocols are designed as self-validating systems, incorporating in-process checks and leading to a high-purity final product.

Caption: General experimental workflow for the synthesis of 2-isopropylanisole.

Protocol 1: Methylation using Dimethyl Sulfate (DMS)

WARNING: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, lab coat, and safety goggles.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-isopropylphenol (13.6 g, 0.1 mol) and acetone (100 mL).

-

Base Addition: Add finely pulverized anhydrous potassium carbonate (20.7 g, 0.15 mol). Stir the suspension vigorously.

-

DMS Addition: Add dimethyl sulfate (13.9 g, 10.5 mL, 0.11 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (boiling point of 2-isopropylanisole is 198-200 °C at atmospheric pressure) to yield a colorless liquid.[13]

Protocol 2: Methylation using Methyl Iodide (MeI)

WARNING: Methyl iodide is volatile, toxic, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropylphenol (13.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous DMF.

-

MeI Addition: With vigorous stirring, add methyl iodide (15.6 g, 6.9 mL, 0.11 mol) to the suspension using a syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Workup:

-

Cool the mixture to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (100 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation as described in Protocol 1.

Product Characterization

Validation of the final product's identity and purity is essential. The following analytical techniques are standard for this purpose.

| Technique | Purpose | Expected Results for 2-Isopropylanisole |

| ¹H NMR | Structural Elucidation | Signals corresponding to: isopropyl protons (~1.2 ppm, doublet, 6H; ~3.3 ppm, septet, 1H), methoxy protons (~3.8 ppm, singlet, 3H), and aromatic protons (4H). |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for all 10 unique carbon atoms. |

| IR Spectroscopy | Functional Group Analysis | Disappearance of the broad -OH stretch from the starting material (~3300 cm⁻¹). Appearance of characteristic C-O-C ether stretches (~1250 cm⁻¹ and ~1040 cm⁻¹). |

| GC-MS | Purity Assessment & Mass Verification | A single major peak in the gas chromatogram. Mass spectrum showing the molecular ion peak (M⁺) at m/z = 150.22. |

Safety and Troubleshooting

-

Safety Imperatives: The primary hazards in this synthesis are the methylating agents.[5][6] Always operate in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged exposure; check compatibility charts) and safety goggles. Have a quench solution (e.g., dilute ammonia for MeI) readily available.

-

Potential Side Reactions: The primary side reaction of concern is C-alkylation, where the methyl group adds to the aromatic ring instead of the oxygen.[14] However, under the Williamson conditions described (polar aprotic solvent, moderate temperature), O-alkylation is strongly favored for phenols.

-

Incomplete Reaction: If the reaction stalls, the cause is often insufficient base, wet reagents/solvents, or inadequate temperature. Ensure all reagents are anhydrous, particularly the K₂CO₃ and the solvent.[9]

Conclusion

The synthesis of 2-isopropylanisole from 2-isopropylphenol via the Williamson ether synthesis is a highly reliable and efficient transformation. Success is predicated on a solid understanding of the Sɴ2 mechanism, careful selection of reagents, and strict adherence to safety protocols, especially when handling toxic methylating agents like dimethyl sulfate and methyl iodide. The detailed protocols and analytical validation steps provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate with high purity and yield.

References

-

MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

-

AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]

- Google Patents. (n.d.). US3446856A - Methylation of phenols.

- Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.

-

ResearchGate. (2015). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

-

Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]

-

ACS Publications. (1927). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]

-

Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

PubMed. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

-

Rasayan J. Chem. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Analytical Methods of Isolation and Identification. Retrieved from [Link]

-

Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 6. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to 2-Isopropylanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropylanisole (IUPAC name: 1-methoxy-2-propan-2-ylbenzene), a versatile aromatic ether with significant applications in organic synthesis and as a building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis via the Williamson ether synthesis, and its reactivity, particularly in electrophilic aromatic substitution. Furthermore, this guide explores its role as a precursor in the synthesis of more complex molecules and discusses its relevance in the broader context of drug discovery and development. Safety and handling protocols, along with a detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are provided to ensure its safe and effective use in a laboratory setting.

Introduction and Chemical Identity

2-Isopropylanisole is an organic compound characterized by a methoxy group and an isopropyl group attached to a benzene ring at the ortho position. Its unique structural arrangement, combining a bulky, lipophilic isopropyl group with a polar, electron-donating methoxy group, imparts specific reactivity and physical properties that make it a valuable intermediate in various chemical transformations. Understanding its nomenclature and chemical identifiers is crucial for accurate sourcing and documentation in a research and development environment.

Nomenclature and Synonyms

The systematic and common names for this compound are numerous, reflecting its use across different chemical disciplines. Proper identification is paramount for regulatory compliance and clear scientific communication.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-methoxy-2-propan-2-ylbenzene | PubChem[1] |

| CAS Number | 2944-47-0 | Fisher Scientific[2] |

| Common Synonyms | o-Isopropylanisole, 1-Isopropyl-2-methoxybenzene, 2-Methoxyisopropylbenzene, Benzene, 1-methoxy-2-(1-methylethyl)- | Fisher Scientific, ECHEMI[2] |

| PubChem CID | 270623 | PubChem[1] |

| InChI Key | NNZRVXTXKISCGS-UHFFFAOYSA-N | Fisher Scientific[2] |

| Molecular Formula | C₁₀H₁₄O | Fisher Scientific[2] |

| Molecular Weight | 150.22 g/mol | Sigma-Aldrich |

Physicochemical Properties

The physical and chemical properties of 2-isopropylanisole dictate its behavior in chemical reactions, its solubility, and appropriate handling and storage procedures.

| Property | Value | Source |

| Appearance | Clear, light yellow liquid | ECHEMI |

| Boiling Point | 198-200 °C (lit.) | Sigma-Aldrich |

| Density | 0.936 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.508 (lit.) | Sigma-Aldrich |

| Flash Point | 86 °C (187 °F) | Fisher Scientific[2] |

| Solubility | Slightly soluble in water | Fisher Scientific[2] |

Synthesis of 2-Isopropylanisole

The most common and efficient method for the laboratory synthesis of 2-isopropylanisole is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 2-isopropylphenol acts as a nucleophile, attacking a methylating agent.

Reaction Principle and Mechanism

The synthesis involves the deprotonation of 2-isopropylphenol with a suitable base, typically a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This is followed by the nucleophilic attack of the phenoxide on a methylating agent, such as dimethyl sulfate or methyl iodide. The choice of a primary methylating agent is crucial to favor the Sₙ2 pathway and avoid competing elimination reactions.

Sources

Technical Guide: Spectroscopic Characterization of 2-Isopropylanisole

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Isopropylanisole (CAS: 2944-47-0), a critical intermediate in the synthesis of terpenoids and pharmaceutical agents. Designed for analytical chemists and process engineers, this document synthesizes verified experimental data (NMR, IR, MS) with mechanistic insights into fragmentation patterns and signal assignments. The guide prioritizes reproducibility, offering validated protocols for sample preparation and synthesis.

Molecular Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | 1-methoxy-2-(propan-2-yl)benzene |

| Common Synonyms | o-Isopropylanisole; 2-Isopropylphenyl methyl ether |

| Molecular Formula | |

| Molecular Weight | 150.22 g/mol |

| Structural Feature | Ortho-substituted anisole; steric interaction between the methoxy and isopropyl groups influences spectral resolution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][6][11][12][13]

The NMR data presented below reflects the steric and electronic influence of the isopropyl group at the ortho position. The proximity of the bulky isopropyl group to the methoxy substituent results in specific shielding/deshielding effects compared to para isomers.

Proton ( ) NMR Data

Conditions: 400 MHz,

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.20 - 7.13 | Multiplet | 2H | - | Ar-H (3, 5) | Overlapping signals typical of ortho-disubstituted systems. |

| 6.91 | Triplet (td) | 1H | Ar-H (4) | Para to isopropyl; shielded relative to H-3/H-5. | |

| 6.81 | Doublet | 1H | Ar-H (6) | Ortho to methoxy; strongly shielded by electron donation (+M effect). | |

| 3.83 | Singlet | 3H | - | Characteristic methoxy resonance; deshielded by oxygen. | |

| 3.33 | Septet | 1H | Methine proton; splitting indicates coupling to 6 equivalent methyl protons.[1] | ||

| 1.21 - 1.24 | Doublet | 6H | Geminal dimethyls; distinct doublet. |

Carbon ( ) NMR Data

Conditions: 100 MHz,

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| 156.7 | Quaternary (C) | C-1 (Ar-O) | Highly deshielded due to direct attachment to Oxygen (Ipso). |

| 136.9 | Quaternary (C) | C-2 (Ar-iPr) | Deshielded by alkyl substitution; ortho to methoxy. |

| 126.5 | Methine (CH) | C-3 | Aromatic ring carbon.[1] |

| 125.9 | Methine (CH) | C-5 | Aromatic ring carbon.[1] |

| 120.5 | Methine (CH) | C-4 | Para to isopropyl group. |

| 110.2 | Methine (CH) | C-6 | Ortho to methoxy; electron-rich due to resonance. |

| 55.2 | Methyl ( | Methoxy carbon. | |

| 26.6 | Methine (CH) | Isopropyl methine. | |

| 22.6 | Methyl ( | Isopropyl methyls (equivalent). |

Technical Note: The chemical shift of C-1 (156.7 ppm) confirms the preservation of the ether linkage. The significant separation between the methoxy methyl (55.2 ppm) and isopropyl methyls (22.6 ppm) allows for rapid purity assessment during synthesis.

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of 2-isopropylanisole is dominated by alkyl cleavage driven by the stability of the resulting carbocations.

Ionization Mode: Electron Impact (EI), 70 eV.

| m/z | Intensity | Ion Type | Fragment Structure | Mechanism |

| 150 | ~30% | Molecular Ion. | ||

| 135 | 100% (Base) | Loss of Methyl ( | ||

| 119 | ~5-10% | Loss of Methoxy ( | ||

| 105 | ~25% | Further alkyl fragmentation. | ||

| 91 | ~15% | Tropylium Ion | Rearrangement of the benzyl cation; diagnostic for alkylbenzenes. | |

| 77 | ~10% | Phenyl Cation | Complete substituent loss. |

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak and secondary ions.

Figure 1: Primary mass spectrometry fragmentation pathway for 2-Isopropylanisole showing the dominant methyl loss.

Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether functionality.

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 2960 - 2870 | C-H Stretch | Alkyl (Isopropyl/Methyl) | Strong intensity due to high aliphatic H count. |

| 1600, 1585, 1495 | C=C Stretch | Aromatic Ring | "Breathing" modes; doublet near 1600 is typical for anisoles. |

| 1240 | C-O Stretch | Aryl Alkyl Ether | Asymmetric stretch . Very strong, diagnostic band. |

| 1030 | C-O Stretch | Aryl Alkyl Ether | Symmetric stretch. |

| 750 | C-H Bend | Ortho-substituted Benzene | Out-of-plane (oop) bending; diagnostic for 1,2-substitution. |

Experimental Protocols

Synthesis: Methylation of 2-Isopropylphenol

This protocol describes the standard conversion of 2-isopropylphenol to 2-isopropylanisole via O-methylation.

Reagents:

-

2-Isopropylphenol (1.0 eq)[2]

-

Dimethyl Sulfate (DMS) (1.1 eq) [Caution: Potent Alkylating Agent]

-

Sodium Hydroxide (NaOH) (1.2 eq, aq. solution)

-

Solvent: Acetone or Water/DCM biphasic system.

Workflow:

-

Dissolution: Dissolve 2-isopropylphenol in acetone. Add aqueous NaOH dropwise at 0°C.

-

Alkylation: Add Dimethyl Sulfate slowly to maintain temperature <10°C.

-

Reflux: Heat to reflux (approx. 60°C) for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 9:1).

-

Quench: Cool to room temperature. Add water to destroy excess DMS.

-

Extraction: Extract with Dichloromethane (

). Wash organic layer with water and brine. -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (bp ~198-200°C @ 760 mmHg).

Analytical Sample Preparation (NMR)

To ensure the reproducibility of the chemical shifts listed in Section 2:

-

Solvent: Use

(99.8% D) containing 0.03% v/v TMS. -

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents) that cause line broadening.

-

Shimming: Optimize Z1 and Z2 shims until the TMS signal half-width is <0.5 Hz.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for the production of 2-Isopropylanisole.

References

-

Fisher Scientific. (n.d.). 2-Isopropylanisole, 98% Product Specification. Retrieved January 30, 2026, from [Link]

-

Secinti, H., et al. (2014). Total Syntheses of Multicaulins via Oxidative Photocyclization of Stilbenes. Journal of Natural Products, 77(9), 2134-2137. (Source of 13C NMR assignments).

- National Institute of Standards and Technology (NIST). (n.d.). 2-Isopropylanisole Mass Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

2-Isopropylanisole safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Isopropylanisole

Introduction

2-Isopropylanisole (CAS No. 2944-47-0) is an aromatic ether utilized as a starting material and intermediate in various organic syntheses, including the preparation of pharmaceutical and fragrance compounds.[1][2] As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-isopropylanisole, grounded in established chemical safety principles. It is designed for professionals in research and development who require both procedural guidance and an understanding of the causality behind these recommendations.

Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary storage and handling precautions. For instance, its classification as a combustible liquid with a relatively high flash point indicates that while it does not ignite easily at ambient temperatures, it still presents a fire risk when near heat sources.

| Property | Value | Source(s) |

| CAS Number | 2944-47-0 | [1][3] |

| Molecular Formula | C10H14O | [1][4] |

| Molecular Weight | 150.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 198-200 °C | [2][3] |

| Flash Point | 86.1 °C (187.0 °F) - closed cup | [3] |

| Density | 0.936 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water | [1] |

| Synonyms | 1-isopropyl-2-methoxybenzene, o-isopropylanisole | [1][4] |

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-isopropylanisole presents a specific, defined hazard. It is crucial to distinguish its hazard profile from isomers like 4-isopropylanisole or related compounds such as N-isopropylaniline, which may carry different and more severe hazard classifications.[5][6]

GHS Classification

The primary hazard associated with 2-isopropylanisole is its flammability.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning | (None required for this classification) | [1][7] |

The classification "Combustible liquid" (GHS Category 4) is applied to liquids with a flash point between 60 °C and 93 °C. This means the substance requires some degree of preheating to generate sufficient vapors to form an ignitable mixture with air.

Toxicological Summary

While the GHS classification does not indicate acute toxicity, it is noteworthy that the toxicological properties of 2-isopropylanisole have not been fully investigated.[8] In the absence of comprehensive data, a conservative approach dictates that exposure should be minimized. The primary routes of potential exposure in a laboratory setting are inhalation of vapors, skin contact, and eye contact.

A Systematic Approach to Exposure Minimization: The Hierarchy of Controls

Effective safety management in a laboratory environment relies on a multi-layered strategy to minimize risk, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense when higher-level controls cannot eliminate the hazard.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are physical changes to the workspace that isolate personnel from the hazard. For 2-isopropylanisole, the primary engineering control is the mandatory use of a certified chemical fume hood.[9] This control is critical because it captures vapors at the source, preventing inhalation and maintaining air quality in the laboratory.

Administrative Controls

These are work policies and procedures that reduce exposure duration or frequency.

-

Standard Operating Procedures (SOPs): All work with 2-isopropylanisole must be governed by a detailed, substance-specific SOP.

-

Designated Areas: Clearly mark areas where 2-isopropylanisole is stored and handled.

-

Training: Personnel must be trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide.

Personal Protective Equipment (PPE)

PPE is used in conjunction with, not as a replacement for, higher-level controls. The selection of PPE is based on a risk assessment of the planned procedure.

| Equipment | Specification | Rationale | Source(s) |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes. | [3] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Inspect gloves for integrity before each use. | [3][7] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | [9] |

| Respiratory Protection | A multi-purpose combination respirator cartridge (US) may be required for large spills or in cases of ventilation failure. | Provides protection against inhaling high concentrations of vapor. Use is determined by a site-specific risk assessment. | [3] |

Standard Operating Procedures for Safe Use

Adherence to validated protocols is essential for mitigating risks. The following procedures provide a framework for the safe handling and storage of 2-isopropylanisole.

General Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, open flames, spark-producing equipment).

-

Don PPE: Put on all required PPE as specified in Table 3.

-

Handling: Conduct all transfers and manipulations of 2-isopropylanisole inside the chemical fume hood to minimize vapor inhalation.[9] Avoid direct contact with skin, eyes, and clothing.[9]

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Do not use an open flame.

-

Post-Handling: Upon completion of work, tightly close the container.[1] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[9]

Storage Requirements

Proper storage is critical to prevent degradation and accidents.

-

Location: Store in a cool, dry, and well-ventilated area.[1]

-

Container: Keep containers tightly closed to prevent the escape of vapors.[1]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[8]

-

Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[1]

Emergency Procedures

Preparedness is key to responding effectively to an emergency. All laboratory personnel should be familiar with the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Caption: A workflow for responding to laboratory emergencies involving 2-isopropylanisole.

Accidental Release (Spill) Protocol

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Control Ignition Sources: Remove all sources of ignition from the area.[10]

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.[10]

-

Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person feels unwell, call a poison center or doctor.[9]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9] A water spray or mist can be used to cool fire-exposed containers.[8]

-

Hazards: The substance is combustible.[8] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10]

Waste Disposal

All waste containing 2-isopropylanisole, including absorbed spill material and contaminated consumables, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

2-Isopropylaniline | C9H13N | CID 12561 - PubChem.

-

SAFETY DATA SHEET - Spectrum Chemical.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

N-ISOPROPYLANILINE HAZARD SUMMARY - NJ.gov.

-

SAFETY DATA SHEET - Fisher Scientific.

-

4-Isopropylanisole - Apollo Scientific.

-

2-Isopropylanisole, 98% - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2-ISOPROPYLANISOLE CAS#: 2944-47-0 - ChemicalBook.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2944-47-0, 2-ISOPROPYLANISOLE Formula - ECHEMI.

-

2-Isopropylanisole 98 2944-47-0 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

2-Isopropylanisole, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

Sources

- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2-ISOPROPYLANISOLE CAS#: 2944-47-0 [amp.chemicalbook.com]

- 3. 2-Isopropylanisole 98 2944-47-0 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Technical Monograph: Biological Profile and Applications of 2-Isopropylanisole

The following technical guide details the biological profile, chemical utility, and experimental characterization of 2-Isopropylanisole.

CAS: 2944-47-0 | Formula:

Executive Summary

2-Isopropylanisole is a lipophilic aromatic ether primarily utilized as a high-value chemical intermediate in the synthesis of tricyclic diterpenes (e.g., shonanyl methyl ether) and as a bioactive constituent in functional essential oils (Pulicaria incisa, Solanum torvum).[1] Unlike its phenolic precursor (o-isopropylphenol), 2-isopropylanisole possesses a masked hydroxyl group, significantly altering its pharmacokinetics. It functions as a lipophilic vehicle , capable of penetrating biological membranes (insect cuticles, microbial cell walls) before undergoing metabolic bioactivation via O-demethylation to release the cytotoxic phenolic moiety.

Chemical Architecture & Physicochemical Profile[2]

The molecule consists of a benzene ring substituted with an isopropyl group at the ortho position relative to a methoxy group. This steric crowding influences its reactivity and metabolic stability.

Key Physicochemical Parameters

| Property | Value | Biological Implication |

| LogP (Octanol/Water) | ~3.7 (Estimated) | High lipophilicity; readily crosses blood-brain barrier and insect cuticles. |

| Boiling Point | 198–200 °C | Volatile; contributes to vapor-phase toxicity (fumigant action). |

| H-Bond Donors | 0 | Lacks direct proton donation capacity (unlike phenols), reducing immediate tissue irritation. |

| H-Bond Acceptors | 1 (Ether oxygen) | Weak interaction with receptor sites; primarily driven by hydrophobic interactions. |

| Density | 0.936 g/mL | Immiscible with water; requires emulsification for aqueous bioassays. |

Structural Visualization

Figure 1: Physicochemical attributes defining the biological behavior of 2-Isopropylanisole.

Biological Activities & Mechanisms[3][4]

Insecticidal and Repellent Activity

Research indicates 2-isopropylanisole is a bioactive component of Pulicaria incisa essential oil, contributing to its efficacy against stored grain pests like Sitophilus oryzae (Rice Weevil) and Tribolium castaneum (Red Flour Beetle).

-

Mechanism: The ether moiety provides high vapor pressure and lipophilicity, allowing the molecule to penetrate the waxy insect cuticle via the spiracles (fumigant action).

-

Efficacy: Essential oils containing ~6.5% 2-isopropylanisole demonstrate significant repellency and mortality (LC50 ~15.49 µL/cm² contact toxicity).

Metabolic Bioactivation (The "Prodrug" Effect)

While the ether itself acts as a solvent/permeation enhancer, its ultimate biological toxicity often stems from hepatic metabolism.

-

Pathway: Cytochrome P450 enzymes (likely CYP2D6 or CYP2B isoforms) catalyze the O-demethylation of the methoxy group.

-

Active Metabolite: o-Isopropylphenol. Phenols are potent protein denaturants and uncouplers of oxidative phosphorylation.

-

Toxicology: The release of formaldehyde (a byproduct of demethylation) contributes to localized cytotoxicity.

Figure 2: Metabolic activation pathway converting the lipophilic ether into the active phenolic toxicant.

Synthetic & Industrial Applications[2][5][6][7]

Beyond its biological activity, 2-isopropylanisole is a critical scaffold in organic synthesis.

-

Diterpene Synthesis: It serves as the starting material for (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether , naturally occurring tricyclic diterpenes with antibiotic properties.

-

Electrophilic Substitution:

-

Nitration: Yields 2-isopropyl-1-methoxy-4-nitrobenzene (para-direction relative to methoxy).[2]

-

Bromination: Yields 4-bromo-2-isopropylanisole (using LiBr/CAN system).

-

Experimental Protocols

Protocol A: Synthesis of 2-Isopropylanisole (Methylation)

Use this protocol to generate high-purity standard for biological assays.

-

Reagents: o-Isopropylphenol (1.0 eq), Dimethyl sulfate (1.2 eq), Potassium carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve o-isopropylphenol in anhydrous acetone.

-

Add

and stir at room temperature for 30 mins. -

Add dimethyl sulfate dropwise (Exothermic reaction: maintain <40°C).

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Filter inorganic salts. Evaporate solvent.[3] Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Distillation under reduced pressure (bp 198°C at atm).

-

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Use this to verify O-demethylation rates.

-

System: Rat Liver Microsomes (RLM) or Recombinant CYP enzymes.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Procedure:

-

Pre-incubate 2-isopropylanisole (10 µM) with microsomes (0.5 mg/mL) at 37°C for 5 mins.

-

Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Aliquot at 0, 15, 30, 60 mins.

-

Quenching: Add ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Target: Monitor disappearance of parent (m/z 150) and appearance of o-isopropylphenol (m/z 136).

-

Data Summary: Toxicity & Properties

| Endpoint | Classification/Value | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | GHS / ECHA |

| Skin Irritation | Category 2 (Causes skin irritation) | GHS / ECHA |

| Inhalation Toxicity | Category 4 (Harmful if inhaled) | GHS / ECHA |

| Target Organ | Respiratory Tract (STOT SE 3) | GHS / ECHA |

| Boiling Point | 198–200 °C | Sigma-Aldrich |

| Density | 0.936 g/mL | Sigma-Aldrich |

References

-

Biological Activity in Essential Oils

- Study: Chemical Composition and Insecticidal Potential of Pulicaria incisa Essential Oil.

-

Source:

-

Synthetic Utility (Diterpenes)

-

Metabolic Pathway (O-Demethylation)

-

Chemical Safety & Properties

- Datasheet: 2-Isopropylanisole Safety D

-

Source:

Sources

- 1. 2-Isopropylanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-异丙基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Compatibility of 2-Isopropylanisole

[1][2]

CAS: 2944-47-0 | Formula:

Executive Summary

This technical guide analyzes the solubility characteristics of 2-Isopropylanisole (also known as o-isopropylanisole or 1-isopropyl-2-methoxybenzene).[1][5] As an ortho-substituted aromatic ether, its solubility profile is governed by the interplay between the lipophilic isopropyl group and the electron-donating methoxy moiety.[1][5]

For researchers in drug development and organic synthesis, understanding this profile is critical for reaction solvent selection, liquid-liquid extraction (LLE) optimization, and formulation stability.[1][5] 2-Isopropylanisole exhibits high lipophilicity (LogP

Critical Distinction: Ensure you are working with the ortho-isomer (CAS 2944-47-0) .[1][5] The para-isomer (CAS 4132-48-3) has a similar solubility profile but distinct steric properties that affect crystallization and reactivity.[1][5]

Physicochemical Profile & Theoretical Solubility

To predict solvent interactions accurately, we must first establish the compound's fundamental physicochemical constants.[5]

Table 1: Physicochemical Constants

| Property | Value | Implication for Solubility |

| Physical State | Liquid (Clear/Yellow) | Solute acts as a co-solvent in high concentrations.[1][3] |

| Density | 0.936 g/mL (at 25°C) | Floats on water; forms the upper phase in aqueous extractions.[1][3] |

| Boiling Point | 198–200°C | High boiling point requires high-energy solvent removal (e.g., rotovap with vacuum).[1][5][3] |

| LogP (Octanol/Water) | ~2.82 (Experimental/Est.) | Highly lipophilic.[1][5][3] Prefers non-polar phases.[5] |

| H-Bond Donors | 0 | Cannot act as a proton donor; limited solubility in water.[1][5][3] |

| H-Bond Acceptors | 1 (Ether Oxygen) | Weak H-bond acceptance allows solubility in alcohols.[1][5][3] |

The "Ortho-Effect" on Solvation

Unlike its para counterpart, 2-Isopropylanisole possesses an isopropyl group adjacent to the methoxy group.[1][5] This creates steric hindrance around the ether oxygen.[5]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with 2-Isopropylanisole.

Table 2: Solubility Data

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Non-Polar | Hexane, Heptane, Toluene | Miscible | Van der Waals forces dominate.[1][3] The isopropyl phenyl ring interacts favorably with aliphatic/aromatic chains.[5] |

| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate, DMSO | Miscible | Dipole-dipole interactions stabilize the ether oxygen.[1][3] Excellent for reaction media. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Soluble due to the organic backbone, though steric hindrance limits H-bonding efficiency at the ether oxygen.[1][3] |

| Aqueous | Water, PBS (pH 7.[1][3]4) | Insoluble / Slightly Soluble | Estimated <50 mg/L. The hydrophobic effect forces the molecule out of the water network.[3] |

Experimental Protocol: Self-Validating Solubility Determination

Standard "visual" solubility is insufficient for precision applications.[1][5] Use this tiered protocol to determine exact limits.

Phase 1: The "Drop Test" (Visual Miscibility)

Objective: Rapidly categorize the solvent as Miscible, Soluble, or Insoluble.

-

Pipette 1.0 mL of the target solvent into a clear glass vial.[5]

-

Add 1 drop (~20 µL) of 2-Isopropylanisole.

-

Vortex for 10 seconds.

-

Observation:

Phase 2: Saturation Shake-Flask (Quantitative)

Objective: Determine exact solubility in "Insoluble" solvents (e.g., Water).

-

Preparation: Add excess 2-Isopropylanisole (approx. 0.5 mL) to 10 mL of water/buffer in a sealed glass vial.

-

Equilibration: Shake at 25°C for 24 hours (use a benchtop orbital shaker).

-

Settling: Allow the phases to separate for 4 hours. The 2-Isopropylanisole will form a top layer.[1][5]

-

Sampling: Carefully insert a glass syringe through the top organic layer to withdraw 1 mL of the bottom aqueous phase .[5]

-

Critical Step: Attach a 0.22 µm PTFE filter to the syringe to remove micro-droplets of undissolved oil.[5]

-

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 270–280 nm) against a standard curve prepared in Acetonitrile.

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct solubility method.

Figure 1: Decision tree for characterizing solubility, moving from visual screening to quantitative analysis.

Applications & Implications

Organic Synthesis (Solvent Selection)[1][4]

-

Reaction Medium: Due to its high boiling point (198°C) and stability, 2-Isopropylanisole can be used as a solvent itself for high-temperature reactions, or as a substrate in electrophilic aromatic substitutions (e.g., bromination).[1][5]

-

Extraction: In aqueous workups, 2-Isopropylanisole will remain in the organic phase (top layer).[1][5] Use DCM or Ethyl Acetate to extract it from water.[5] Do not use Hexane if you require high selectivity against more polar impurities, as 2-Isopropylanisole is highly soluble in Hexane and will co-extract.[1][5]

Formulation & Drug Delivery

-

Excipient Use: Being an ether, it is prone to peroxide formation.[5] If used in formulations, antioxidant stabilizers (e.g., BHT) are required.[5]

-

Emulsions: Because of its low water solubility, formulating 2-Isopropylanisole for biological delivery requires emulsification (e.g., using Tween 80) or encapsulation (cyclodextrins).[1][5]

Safety & Handling

-

Flammability: Flash point is 86°C (Combustible).[5] While not highly flammable like acetone, it should be kept away from open flames.[5]

-

Peroxide Hazard: Like all ethers, 2-Isopropylanisole can form explosive peroxides upon prolonged exposure to air and light.[1][5]

-

Protocol: Test for peroxides using KI starch paper before distillation or heating.[5]

-

-

Storage: Store in amber glass bottles under nitrogen atmosphere to prevent oxidation.

References

-

Fisher Scientific. (n.d.).[5] 2-Isopropylanisole, 98% Safety and Properties.[1][5][4] Retrieved January 30, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 77783, 4-Isopropylanisole (Comparative data for isomer). Retrieved January 30, 2026, from [Link][1]

-

Stenutz. (n.d.). Data sheet for 2-isopropylanisole (CAS 2944-47-0). Retrieved January 30, 2026, from [Link][1]

Sources

- 1. 2944-47-0,2-Isopropylanisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-isopropylanisole [stenutz.eu]

- 3. Isopropylamine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 4-Isopropylanisole | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Anisole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Isopropylanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 2-isopropylanisole. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a critical resource for professionals in research and drug development.

Introduction

2-Isopropylanisole, also known as 1-isopropyl-2-methoxybenzene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural features—an electron-donating methoxy group and a bulky isopropyl group in ortho positions—govern its reactivity and stability, making a thorough understanding of these properties essential for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide will explore the nuanced reactivity of 2-isopropylanisole towards various chemical transformations and provide a detailed analysis of its stability under different conditions.

Table of Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| CAS Number | 2944-47-0 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 198-200 °C | [2][3] |

| Density | 0.936 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.508 | [2][3] |

| Flash Point | 86.1 °C (187.0 °F) - closed cup | [2] |

| Solubility | Slightly soluble in water. | [4] |

I. Reactivity of 2-Isopropylanisole

The reactivity of 2-isopropylanisole is predominantly dictated by the interplay of the activating, ortho-para directing methoxy group and the sterically hindering ortho-isopropyl group. This leads to a distinct regioselectivity in various reactions.

Electrophilic Aromatic Substitution (EAS)